

Spectroscopic Characterization of Diethylene Glycol Distearate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethylene glycol distearate*

Cat. No.: *B093244*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **diethylene glycol distearate**, a widely used excipient in the pharmaceutical and cosmetic industries. This document focuses on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a detailed analysis of its structural features. The information herein is intended to support researchers in quality control, formulation development, and analytical testing.

Introduction

Diethylene glycol distearate (CAS No. 109-30-8) is the diester of diethylene glycol and stearic acid.^{[1][2]} Its chemical formula is C₄₀H₇₈O₅, and it has a molecular weight of approximately 639.04 g/mol.^{[1][3]} Understanding its spectroscopic profile is crucial for identity confirmation, purity assessment, and characterization in various formulations.

Spectroscopic Data

The following sections present the available and expected spectroscopic data for **diethylene glycol distearate**. Due to the limited availability of specific, published quantitative data, the tables include typical chemical shifts and vibrational frequencies for the functional groups present in the molecule, supplemented by data from related compounds and spectral databases.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **diethylene glycol distearate** is characterized by the prominent absorption bands of its ester functional groups and long aliphatic chains. The data presented is based on an analysis of the functional groups and a dispersive instrument spectrum from the NIST WebBook.[\[1\]](#)

Table 1: FTIR Spectroscopic Data for **Diethylene Glycol Distearate**

Wavenumber (cm ⁻¹)	Assignment	Intensity	Notes
~2918	C-H Asymmetric Stretch (Alkyl)	Strong	Characteristic of the long stearate chains.
~2850	C-H Symmetric Stretch (Alkyl)	Strong	Characteristic of the long stearate chains.
~1738	C=O Stretch (Ester)	Strong	This is a key diagnostic peak for the ester functional groups. The exact position can be influenced by the physical state of the sample.
~1465	C-H Bend (Scissoring)	Medium	Associated with the methylene groups of the alkyl chains.
~1170	C-O Stretch (Ester)	Strong	Represents the stretching vibration of the C-O bond adjacent to the carbonyl group.
~1110	C-O-C Stretch (Ether)	Medium-Strong	Arises from the ether linkage in the diethylene glycol moiety.

Note: The peak positions are approximate and can vary based on the sample preparation and the specific instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule. The following data is

compiled from typical values for long-chain esters and related structures.[\[4\]](#)

Table 2: Predicted ^1H NMR Spectroscopic Data for **Diethylene Glycol Distearate**

Chemical Shift (δ , ppm)	Multiplicity	Integration (Relative)	Assignment
~4.22	t	4H	-O-CH ₂ -CH ₂ -O-C=O
~3.68	t	4H	-O-CH ₂ -CH ₂ -O-C=O
~2.29	t	4H	-CH ₂ -C=O
~1.62	m	4H	-CH ₂ -CH ₂ -C=O
~1.25	s (br)	~56H	-(CH ₂) ₁₄ -
~0.88	t	6H	-CH ₃

Note: Spectra are typically recorded in deuterated chloroform (CDCl_3). Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. t = triplet, m = multiplet, s (br) = broad singlet.

Table 3: Predicted ^{13}C NMR Spectroscopic Data for **Diethylene Glycol Distearate**

Chemical Shift (δ , ppm)	Assignment
~173.9	C=O (Ester)
~69.1	-O-CH ₂ -CH ₂ -O-C=O
~63.5	-O-CH ₂ -CH ₂ -O-C=O
~34.4	-CH ₂ -C=O
~31.9	Methylene chain
~29.7	Methylene chain
~29.5	Methylene chain
~29.3	Methylene chain
~29.1	Methylene chain
~24.9	-CH ₂ -CH ₂ -C=O
~22.7	-CH ₂ -CH ₃
~14.1	-CH ₃

Note: Spectra are typically recorded in deuterated chloroform (CDCl₃). Chemical shifts are referenced to TMS at 0 ppm.

Experimental Protocols

The following are generalized protocols for obtaining FTIR and NMR spectra of **diethylene glycol distearate**.

FTIR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.

- Place a small amount of the solid **diethylene glycol distearate** sample onto the center of the ATR crystal.
- Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
- Acquire the FTIR spectrum. A typical acquisition consists of 16 to 32 scans at a resolution of 4 cm^{-1} .

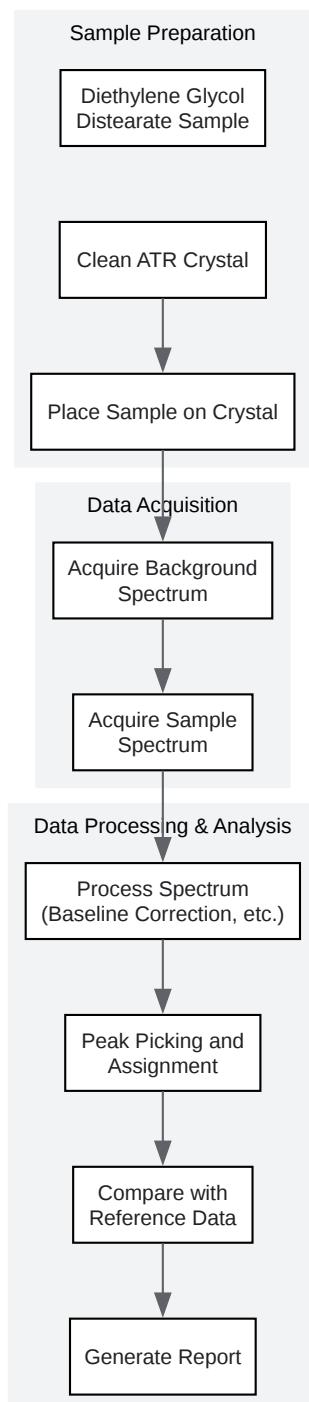
NMR Spectroscopy Protocol

Sample Preparation:

- Accurately weigh approximately 10-20 mg of **diethylene glycol distearate** into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3).
- Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. A gentle warming in a water bath may be necessary to aid dissolution.

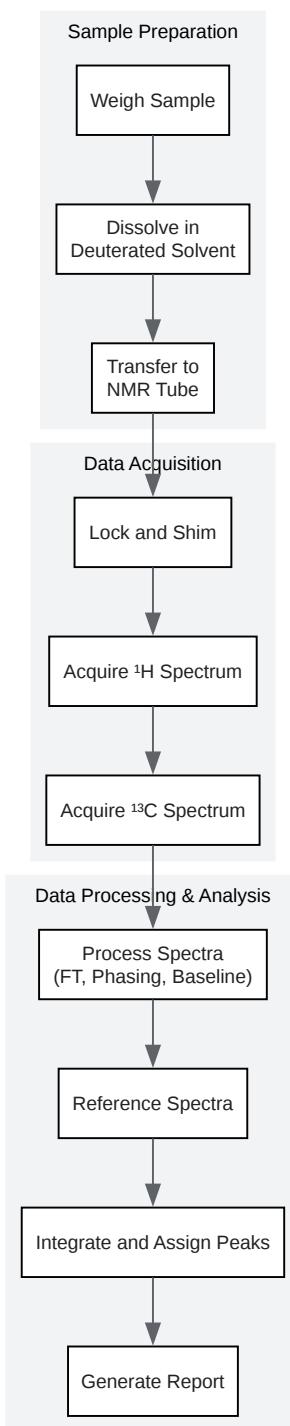
^1H NMR Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Acquire the ^1H NMR spectrum using a standard pulse sequence. Typically, a 30° or 90° pulse angle is used with a relaxation delay of 1-5 seconds.
- Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
- Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).


^{13}C NMR Acquisition:

- Use the same sample prepared for ^1H NMR.
- Acquire the ^{13}C NMR spectrum using a standard pulse sequence with proton decoupling (e.g., zgpg30).
- A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Process the spectrum similarly to the ^1H spectrum.
- Reference the spectrum to the solvent peak.

Visualization of Analytical Workflow


The following diagrams illustrate the logical workflow for the spectroscopic analysis of **diethylene glycol distearate**.

FTIR Analysis Workflow for Diethylene glycol distearate

[Click to download full resolution via product page](#)

Caption: Workflow for FTIR analysis.

NMR Analysis Workflow for Diethylene glycol distearate

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diethylene glycol distearate [webbook.nist.gov]
- 2. Diethylene glycol distearate [webbook.nist.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. aocs.org [aocs.org]
- To cite this document: BenchChem. [Spectroscopic Characterization of Diethylene Glycol Distearate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093244#diethylene-glycol-distearate-spectroscopic-data-ftir-nmr>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com